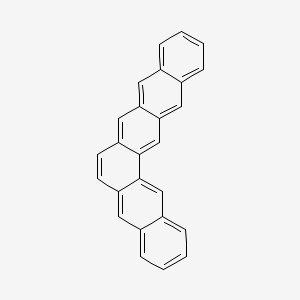
Hexaphene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexaphene is an ortho-fused polycyclic arene.
Aplicaciones Científicas De Investigación
Automated Quantitation of Toxaphene
Toxaphene, a complex mixture of hexa- to decachlorinated bornanes and bornenes, has been studied for its environmental persistence and complexity. An automated gas chromatographic mass spectrometry method using electron capture negative ionization has been developed for its precise and fast quantitation. This method is particularly significant for environmental monitoring due to toxaphene's ubiquity and complexity (Glassmeyer, Shanks, & Hites, 1999).
Toxaphene Concentration in Lake Trout
Research on the concentrations of toxaphene in lake trout from the Great Lakes revealed that levels remained constant in Lake Superior trout but decreased in trout from other Great Lakes. This study highlights the environmental impact and persistence of toxaphene in large, cold freshwater bodies (Glassmeyer, Vault, & Hites, 2000).
Mutagenic Properties of Toxaphene
Toxaphene's mutagenic properties have been identified, with evidence of carcinogenic activity in rodents. This highlights the potential health risks associated with environmental exposure to this complex insecticide mixture (Hooper, Ames, Saleh, & Casida, 1979).
Applications in Thin-Film Transistors
The thiophene oligomer α-hexathienylene (α-6T) has been used as an active semiconducting material in thin-film transistors. This application demonstrates the potential of hexaphene-related compounds in practical large-area electronic circuits (Dodabalapur, Torsi, & Katz, 1995).
Effect on Catalytic Activity
Studies have also investigated the effect of sulfur on the performance of Pt/KL hexane aromatization catalysts. Sulfur, introduced via thiophene, was found to act as a potent poison by reducing the number of accessible Pt sites within catalyst channels (Mcvicker et al., 1993).
Platelet Microviscosity in Rats
1,6-diphenyl-1,3,5-hexatriene (DPH), a compound related to hexaphene, was used to study changes in platelet microviscosity in aged animals. This research provides insights into the physiological changes in blood cells in aging (Hossain, Hashimoto, & Masumura, 1999).
Electrostatic Charge Tendency in Liquid Mixtures
Research on the electrostatic charge tendency of hexane and toluene mixtures offers insights into the physicochemical parameters affecting electrification in dielectric liquids (Zdanowski, 2008).
Propiedades
Número CAS |
222-78-6 |
|---|---|
Nombre del producto |
Hexaphene |
Fórmula molecular |
C26H16 |
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
hexaphene |
InChI |
InChI=1S/C26H16/c1-2-7-19-13-24-16-26-22(14-23(24)12-18(19)6-1)10-9-21-11-17-5-3-4-8-20(17)15-25(21)26/h1-16H |
Clave InChI |
PKIFBGYEEVFWTJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC4=CC5=CC6=CC=CC=C6C=C5C=C43 |
SMILES canónico |
C1=CC=C2C=C3C(=CC2=C1)C=CC4=CC5=CC6=CC=CC=C6C=C5C=C43 |
Otros números CAS |
222-78-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



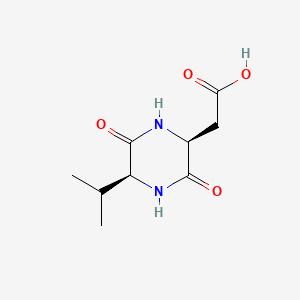

![2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)benzonitrile;methyl hydrogen sulfate](/img/structure/B1213114.png)
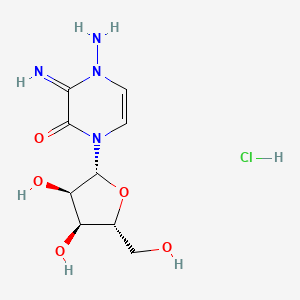

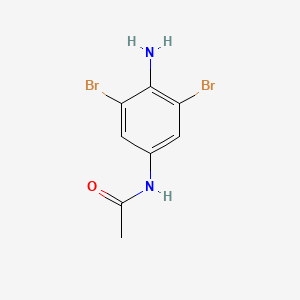

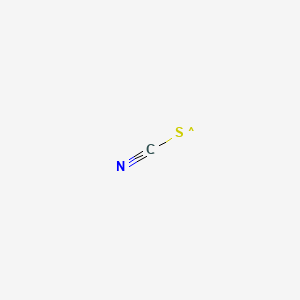
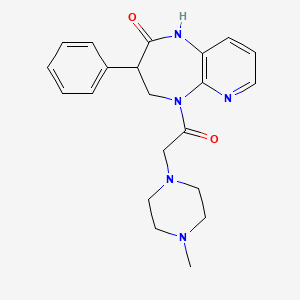
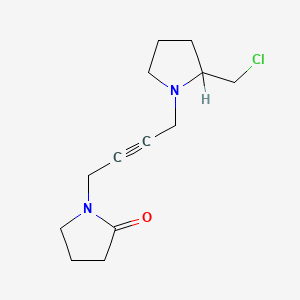
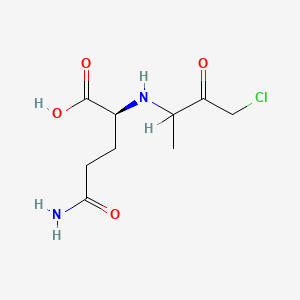

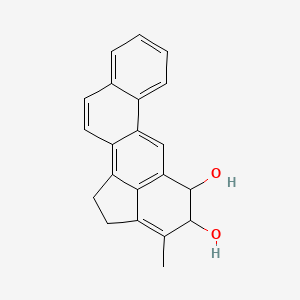
![1-[2-(2-Chlorophenoxy)ethyl]benzimidazole](/img/structure/B1213130.png)